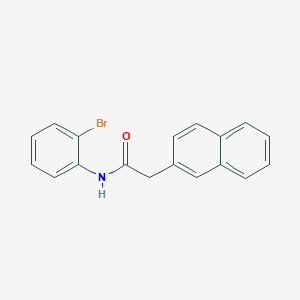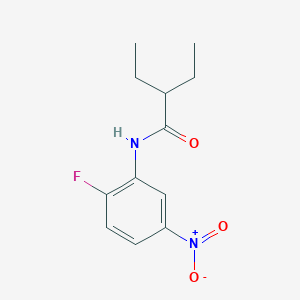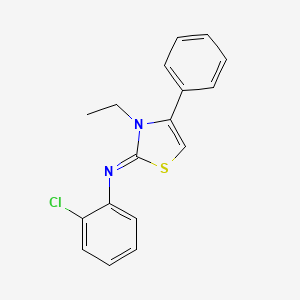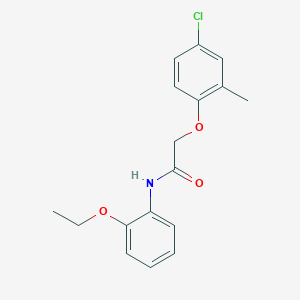![molecular formula C15H18N2O4S B5716738 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as PPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPS is a derivative of the drug thalidomide, which was initially developed as a sedative but was later found to cause birth defects. However, PPS has shown promise in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that this compound may act on multiple targets, including the immune system, angiogenesis, and cell proliferation. This compound has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as high-performance liquid chromatography (HPLC). This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
The potential therapeutic applications of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione are still being explored, and several future directions can be pursued. One possible direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of various chemicals such as piperidine, sodium hydride, and phthalic anhydride. The exact synthesis method may vary depending on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and immunomodulatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-8-9-15(19)17(14)12-4-6-13(7-5-12)22(20,21)16-10-2-1-3-11-16/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRONWTHHFERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)

![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)
![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)

![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)

